molecular formula C51H94O6 B3026084 (9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester CAS No. 383189-71-7

(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester

Cat. No.: B3026084
CAS No.: 383189-71-7
M. Wt: 803.3 g/mol
InChI Key: HEJLGACLDVGADK-YPAXQUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester is a complex organic compound with the molecular formula C51H92O6 and a molecular weight of 801.27 g/mol . This compound is a type of triacylglycerol, which is a category of lipids commonly found in natural fats and oils. It is known for its unique structure, which includes long-chain fatty acids and ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester typically involves the esterification of fatty acids with glycerol. The process can be carried out using various catalysts and under different conditions to optimize yield and purity. Commonly, the reaction involves heating the reactants in the presence of an acid or base catalyst to facilitate the formation of ester bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous reactors and advanced separation techniques to ensure high efficiency and product quality. The use of renewable sources of fatty acids, such as vegetable oils, is also common in industrial production to promote sustainability .

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can produce saturated fatty acid esters .

Scientific Research Applications

(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and lipid chemistry.

    Biology: It serves as a substrate in enzymatic studies involving lipases and esterases.

    Medicine: It is investigated for its potential role in drug delivery systems and as a component of lipid-based formulations.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in metabolic pathways. The ester linkages in the compound are key sites for enzymatic action, making it a valuable substrate for studying lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester apart is its specific combination of fatty acids and the unique arrangement of ester linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

[2-dodecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLGACLDVGADK-YPAXQUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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